molecular formula C7H11N5O B13261508 3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one

3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one

Cat. No.: B13261508
M. Wt: 181.20 g/mol
InChI Key: OBBZXYHWLMDQQY-UHFFFAOYSA-N
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Description

3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one is a heterocyclic organic compound that features a triazole ring and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one typically involves the reaction of 3-amino-1H-1,2,4-triazole with 1-methylpyrrolidin-2-one under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-1,2,4-triazole: A simpler compound with similar structural features but lacking the pyrrolidinone ring.

    1-methylpyrrolidin-2-one: A compound with the pyrrolidinone ring but without the triazole moiety.

Uniqueness

3-(3-amino-1H-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one is unique due to the combination of the triazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C7H11N5O/c1-11-3-2-5(6(11)13)12-4-9-7(8)10-12/h4-5H,2-3H2,1H3,(H2,8,10)

InChI Key

OBBZXYHWLMDQQY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)N2C=NC(=N2)N

Origin of Product

United States

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